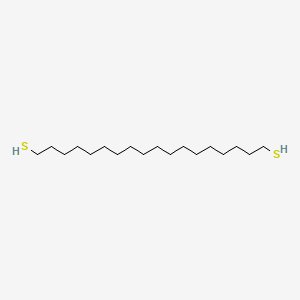

Octadecane-1,18-dithiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Octadecane-1,18-dithiol: is an organic compound with the molecular formula C18H38S2 . It is a long-chain alkanethiol with two thiol groups (-SH) located at the first and eighteenth carbon atoms. This compound is known for its ability to form self-assembled monolayers (SAMs) on metal surfaces, which makes it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Reduction of Octadecane-1,18-diol: One common method for synthesizing octadecane-1,18-dithiol involves the reduction of octadecane-1,18-diol using thiolating agents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.

Hydrothiolation of Octadecene: Another method involves the hydrothiolation of octadecene using hydrogen sulfide (H2S) in the presence of a radical initiator.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the above methods, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Octadecane-1,18-dithiol can undergo oxidation to form disulfides.

Substitution: The thiol groups in this compound can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.

Common Reagents and Conditions:

Oxidation: Iodine (I2), hydrogen peroxide (H2O2)

Substitution: Alkyl halides, base (e.g., sodium hydroxide)

Addition: Radical initiators (e.g., azobisisobutyronitrile), catalysts (e.g., palladium)

Major Products:

Disulfides: Formed from oxidation reactions

Thioethers: Formed from substitution reactions

Addition Products: Formed from addition reactions with alkenes and alkynes

Applications De Recherche Scientifique

Chemistry:

Self-Assembled Monolayers (SAMs): Octadecane-1,18-dithiol is widely used to create SAMs on metal surfaces, particularly gold.

Biology:

Medicine:

Drug Delivery: The compound’s ability to form stable monolayers makes it useful in designing drug delivery systems, where it can help control the release of therapeutic agents.

Industry:

Corrosion Inhibition: this compound is used as a corrosion inhibitor for metals, protecting them from oxidative damage.

Mécanisme D'action

Molecular Targets and Pathways: Octadecane-1,18-dithiol exerts its effects primarily through the formation of self-assembled monolayers on metal surfaces. The thiol groups (-SH) have a strong affinity for metal atoms, particularly gold, forming stable sulfur-metal bonds. This interaction creates a densely packed, ordered layer that can modify the surface properties of the metal, such as hydrophobicity, conductivity, and chemical reactivity.

Comparaison Avec Des Composés Similaires

Octadecanethiol (C18H37SH): Similar to octadecane-1,18-dithiol but with only one thiol group. It also forms SAMs but with different packing densities and stability.

Decane-1-thiol (C10H21SH): A shorter-chain alkanethiol with one thiol group. It forms SAMs with different surface properties compared to this compound.

5-(Octyloxy)-1,3-phenylenedimethanethiol (OPDT): An aromatic dithiol with enhanced thermal stability and different molecular interactions compared to aliphatic dithiols.

Uniqueness: this compound’s uniqueness lies in its long aliphatic chain with two terminal thiol groups, allowing it to form highly stable and densely packed SAMs. This property makes it particularly valuable in applications requiring robust surface modifications and precise control over surface properties.

Propriétés

Numéro CAS |

83698-90-2 |

|---|---|

Formule moléculaire |

C18H38S2 |

Poids moléculaire |

318.6 g/mol |

Nom IUPAC |

octadecane-1,18-dithiol |

InChI |

InChI=1S/C18H38S2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h19-20H,1-18H2 |

Clé InChI |

RWLIDRPIMIEHGZ-UHFFFAOYSA-N |

SMILES canonique |

C(CCCCCCCCCS)CCCCCCCCS |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14411037.png)

![Diethyl [(4-methoxyanilino)methyl]phosphonate](/img/structure/B14411043.png)

![5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14411080.png)

![N-[4-(Diethylamino)phenyl]-L-leucinamide](/img/structure/B14411092.png)

![1-hydroxy-2-[(E)-(3-methylthiophen-2-yl)methylideneamino]guanidine;4-methylbenzenesulfonic acid](/img/structure/B14411114.png)